molecular formula C17H13NO3 B11395761 N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395761
M. Wt: 279.29 g/mol
InChI Key: HHCMSNYAAAYGSA-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-methylphenylamine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to ensure precise control over reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)acetamide
  • N-(3-methylphenyl)benzamide
  • N-(3-methylphenyl)thiourea

Uniqueness

N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

N-(3-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H13NO3/c1-11-5-4-6-12(9-11)18-17(20)16-10-14(19)13-7-2-3-8-15(13)21-16/h2-10H,1H3,(H,18,20)

InChI Key

HHCMSNYAAAYGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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